molecular formula C18H27BO5 B578806 Methyl 3-butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 1218789-66-2

Methyl 3-butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B578806
CAS No.: 1218789-66-2
M. Wt: 334.219
InChI Key: YVQOJFRMGGKLDD-UHFFFAOYSA-N
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Description

Methyl 3-butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: is a chemical compound that belongs to the class of boronic esters This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Boronic Ester: The initial step involves the reaction of a suitable aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst. This reaction forms the arylboronic ester intermediate.

    Esterification: The arylboronic ester is then subjected to esterification with methanol in the presence of an acid catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form carbon-carbon bonds.

    Oxidation Reactions: The boronic ester can be oxidized to form the corresponding phenol.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

    Acids/Bases: For hydrolysis reactions.

Major Products

    Aryl-aryl or aryl-vinyl compounds: From Suzuki-Miyaura cross-coupling.

    Phenols: From oxidation reactions.

    Carboxylic acids: From hydrolysis reactions.

Scientific Research Applications

Methyl 3-butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Comparison with Similar Compounds

Methyl 3-butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can be compared with other boronic esters, such as:

    Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar structure but lacks the butoxy group.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Contains an aldehyde group instead of an ester.

    Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Contains a fluoro substituent instead of a butoxy group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications compared to its analogs.

Properties

IUPAC Name

methyl 3-butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27BO5/c1-7-8-9-22-15-11-13(16(20)21-6)10-14(12-15)19-23-17(2,3)18(4,5)24-19/h10-12H,7-9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVQOJFRMGGKLDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OCCCC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675283
Record name Methyl 3-butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218789-66-2
Record name Methyl 3-butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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